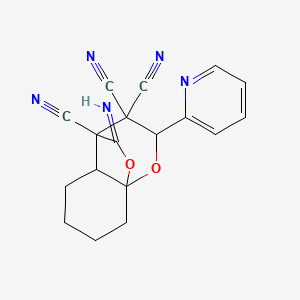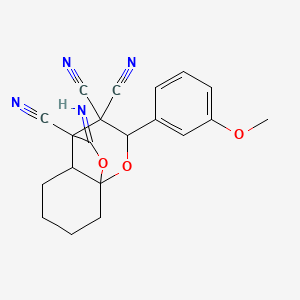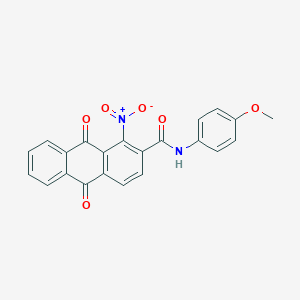![molecular formula C18H22N4O7S B4307560 2,4-DIETHYL 3-METHYL-5-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-2,4-DICARBOXYLATE](/img/structure/B4307560.png)
2,4-DIETHYL 3-METHYL-5-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-2,4-DICARBOXYLATE
Overview
Description
Diethyl 3-methyl-5-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, including a nitro-pyrazole moiety and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 3-METHYL-5-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Core: The thiophene ring is synthesized through a cyclization reaction involving suitable precursors such as 1,4-diketones and sulfur sources.
Introduction of the Nitro-Pyrazole Moiety: The nitro-pyrazole group is introduced via a nucleophilic substitution reaction, where a pyrazole derivative reacts with a nitro compound under basic conditions.
Esterification: The ester groups are introduced through esterification reactions involving carboxylic acids and alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-methyl-5-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Carboxylic Acids: Hydrolysis of ester groups results in carboxylic acids.
Substituted Thiophenes: Electrophilic substitution yields various substituted thiophenes.
Scientific Research Applications
Diethyl 3-methyl-5-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-2,4-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 3-METHYL-5-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. The nitro-pyrazole moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,4-pyrroledicarboxylate: Another ester derivative with a pyrrole ring.
Diethyl 2,5-thiophenedicarboxylate: A thiophene derivative with ester groups at different positions.
Uniqueness
Diethyl 3-methyl-5-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-2,4-dicarboxylate is unique due to its combination of a thiophene ring with a nitro-pyrazole moiety and ester groups. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
diethyl 3-methyl-5-[4-(4-nitropyrazol-1-yl)butanoylamino]thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O7S/c1-4-28-17(24)14-11(3)15(18(25)29-5-2)30-16(14)20-13(23)7-6-8-21-10-12(9-19-21)22(26)27/h9-10H,4-8H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJXOKYGPKHWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-DICYANO-6-IMINO-3-(3-METHOXYPHENYL)-1,8-DIMETHYL-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE](/img/structure/B4307477.png)
![1-ethyl-3-(2-furyl)-6-imino-8-methyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B4307481.png)
![3-(3-fluorophenyl)-6-imino-1,8-dimethyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B4307483.png)


![4-amino-6-(4-chlorophenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4307504.png)
![3-(4-bromophenyl)-5-(4-chlorophenyl)-4-(3-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4307523.png)
![5-[1-(3-bromophenoxy)ethyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4307531.png)
![METHYL 4-[3-(4-BROMOPHENYL)-5-(4-CHLOROPHENYL)-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-4-YL]BENZOATE](/img/structure/B4307534.png)
![4-ETHYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER](/img/structure/B4307538.png)
![2,4-DIETHYL 3-METHYL-5-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE](/img/structure/B4307548.png)
![2-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4307561.png)

![ETHYL 3-(4-METHYLPHENYL)-3-[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]PROPANOATE](/img/structure/B4307565.png)
